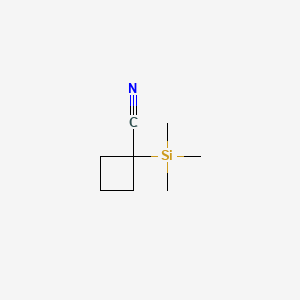
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid: is a chiral compound with a pyrrolidine ring substituted with a prop-2-ynoyl group at the nitrogen atom and a carboxylic acid group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and propargyl bromide.
Alkylation: Pyrrolidine undergoes alkylation with propargyl bromide in the presence of a base such as sodium hydride to form N-propargylpyrrolidine.
Carboxylation: The N-propargylpyrrolidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the second carbon position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the alkylation and carboxylation reactions, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a prop-2-ynoyl group and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(2S)-1-prop-2-ynoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h1,6H,3-5H2,(H,11,12)/t6-/m0/s1 |
Clave InChI |
WIPABIPHFAHZDB-LURJTMIESA-N |
SMILES isomérico |
C#CC(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
C#CC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate](/img/structure/B13454617.png)
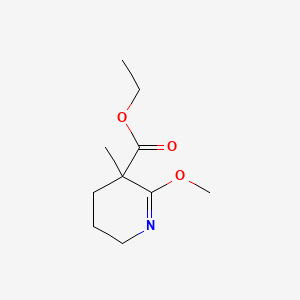
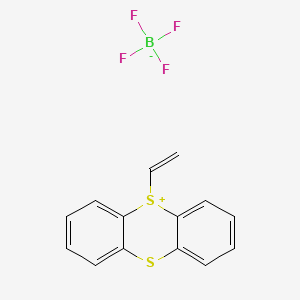
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)

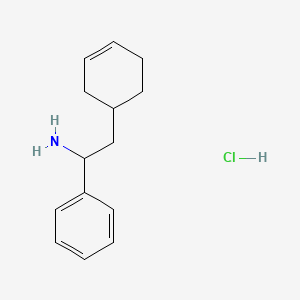
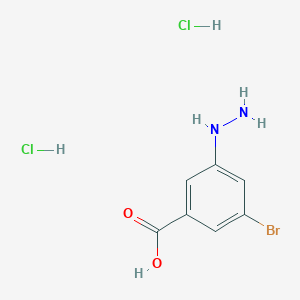
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
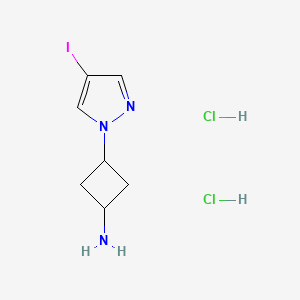
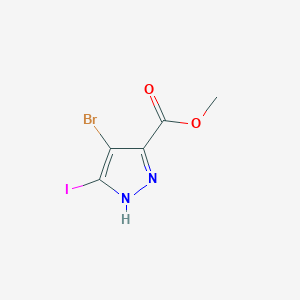
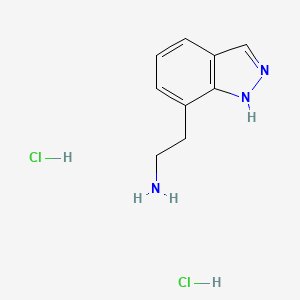
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
